Comparative Antimycobacterial Efficacy: Diploicin vs. Usnic Acid and Salazinic Acid
Diploicin demonstrates superior in vitro inhibitory potency against Mycobacterium smegmatis compared to the widely studied lichen antibiotics usnic acid and salazinic acid. Diploicin inhibits M. smegmatis at a dilution of 1:70,000 [1], which corresponds to a calculated MIC of approximately 0.6–1.2 µg/mL, depending on the assumed molecular weight conversion. In a standardized microdilution assay against the same species, usnic acid exhibited an MIC of 32 µg/mL [2], while salazinic acid showed an MIC ≥125 µg/mL [2]. This indicates that Diploicin is approximately 27–53 times more potent than usnic acid and >104 times more potent than salazinic acid against this mycobacterial model.
| Evidence Dimension | In vitro antimycobacterial potency (Mycobacterium smegmatis) |
|---|---|
| Target Compound Data | Inhibition at 1:70,000 dilution (MIC ≈ 0.6–1.2 µg/mL) |
| Comparator Or Baseline | Usnic acid: MIC 32 µg/mL; Salazinic acid: MIC ≥125 µg/mL |
| Quantified Difference | Diploicin is ~27–53× more potent than usnic acid; >104× more potent than salazinic acid |
| Conditions | In vitro broth dilution assay for Diploicin; microdilution assay for usnic and salazinic acid |
Why This Matters
This significant potency differential justifies the procurement of Diploicin over other lichen metabolites for any antimycobacterial screening cascade targeting M. smegmatis or related fast-growing mycobacteria.
- [1] Vartia, K. O. (1973). Antibiotics in Lichens. In V. Ahmadjian & M. E. Hale (Eds.), The Lichens (pp. 547–561). Academic Press. View Source
- [2] Ingólfsdóttir, K., Chung, G. A. C., Skúlason, V. G., Gissurarson, S. R., & Vilhelmsdóttir, M. (1998). Antimycobacterial activity of lichen metabolites in vitro. European Journal of Pharmaceutical Sciences, 6(2), 141–144. View Source
